

# Operational Safety & Technical Guide: 4-Chloro-6-methylnicotinamide

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## Compound of Interest

Compound Name: 4-Chloro-6-methylnicotinamide

CAS No.: 473255-51-5

Cat. No.: B1646438

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CAS: 220712-40-7 | Formula: C<sub>7</sub>H<sub>7</sub>ClN<sub>2</sub>O | MW: 170.59 g/mol

## Executive Summary & Chemical Identity

**4-Chloro-6-methylnicotinamide** is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic bioactive compounds. Unlike commodity chemicals, this intermediate possesses a specific reactivity profile defined by the lability of the C4-chlorine atom, rendering it susceptible to nucleophilic aromatic substitution (

).

This guide transcends the standard Safety Data Sheet (SDS) by integrating toxicological warnings with operational strategies for synthesis and purification.

## Physiochemical Baseline

Property	Specification	Operational Note
Appearance	Off-white to pale yellow solid	Discoloration indicates oxidation or hydrolysis.
Melting Point	150–155°C (Typical for class)	Validate experimentally per batch.
Solubility	DMSO, Methanol, DMF	Poor solubility in non-polar solvents (Hexane).
Reactivity	Electrophilic at C4 position	Moisture Sensitive: Hydrolysis releases HCl.

## Hazard Identification & Toxicology (The "Why")

Standard SDS classifications (Skin Irrit. 2, Eye Irrit. 2A) often understate the operational risk of pyridine intermediates. The specific structural features of **4-Chloro-6-methylnicotinamide** dictate its biological interaction.

### Mechanism of Toxicity

- **Alkylating Potential:** The chlorine at the 4-position is activated by the electron-withdrawing amide group and the pyridine nitrogen. This makes the compound a weak electrophile, capable of reacting with biological nucleophiles (proteins/DNA), leading to potential sensitization.
- **Hydrolytic Corrosivity:** Upon contact with mucosal membranes (eyes/lungs), the compound can slowly hydrolyze, releasing trace hydrochloric acid (HCl) and the corresponding hydroxy-nicotinamide. This results in delayed, severe irritation.

### GHS Classification & Signal Word: WARNING<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

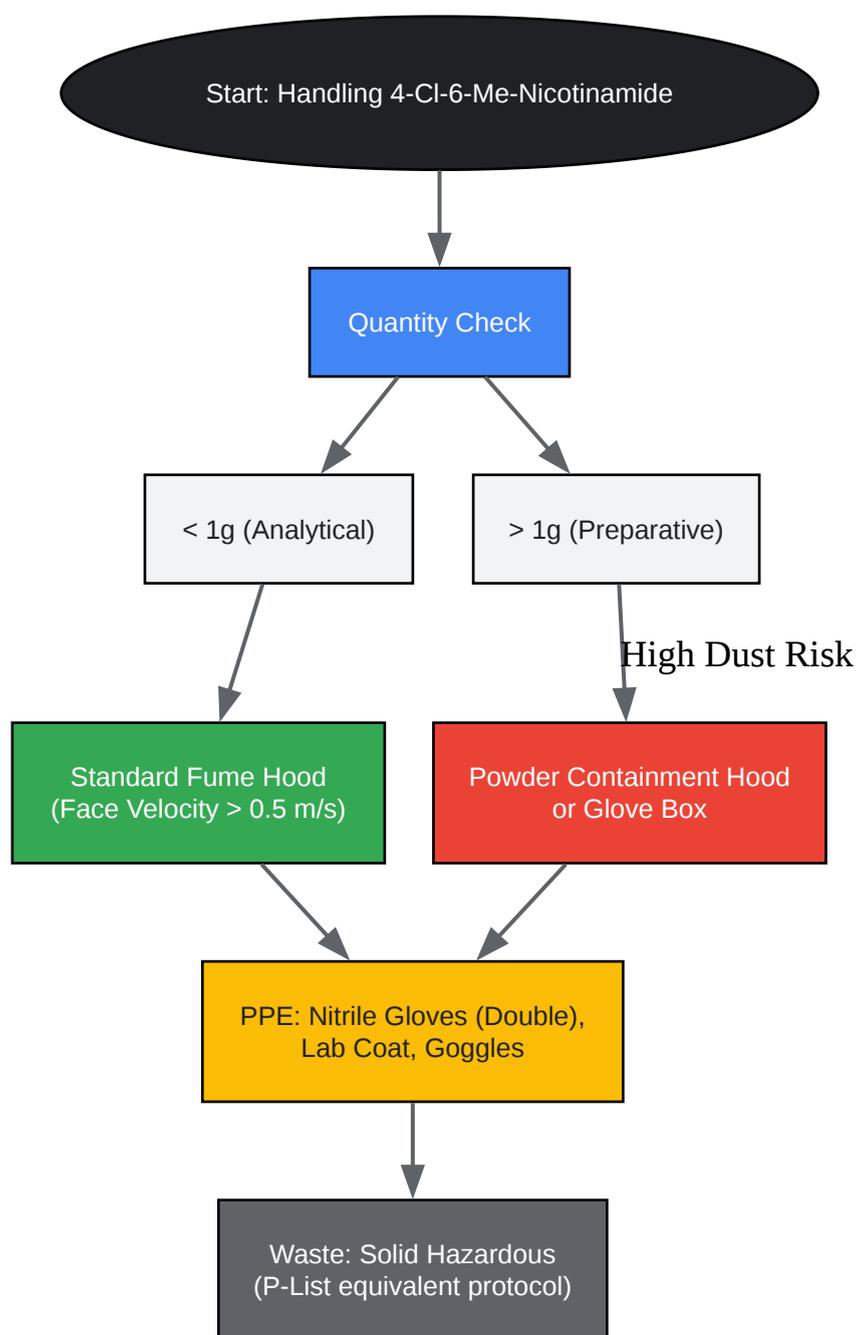
- H315: Causes skin irritation.<sup>[1]</sup><sup>[2]</sup>
- H319: Causes serious eye irritation.<sup>[3]</sup><sup>[4]</sup><sup>[1]</sup>
- H335: May cause respiratory irritation (STOT SE 3).

# Operational Handling & Engineering Controls

Effective safety is not just about PPE; it is about containment hierarchy.

## The Hierarchy of Controls (Visualized)

The following decision tree outlines the mandatory workflow for handling this compound to prevent exposure and cross-contamination.



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Figure 1: Risk-based containment strategy. High-quantity handling requires isolated powder hoods to prevent particulate inhalation.

## Specific PPE Recommendations

- Respiratory: If handling open powder outside a hood (strictly prohibited), a P95/P100 particulate respirator is required.
- Dermal: Nitrile gloves (0.11 mm minimum thickness) are effective. Avoid Latex, as pyridine derivatives can permeate latex matrices.
- Eyes: Chemical splash goggles.[2] Safety glasses are insufficient due to the risk of fine dust migration.

## Synthesis Utility & Reactivity Profile

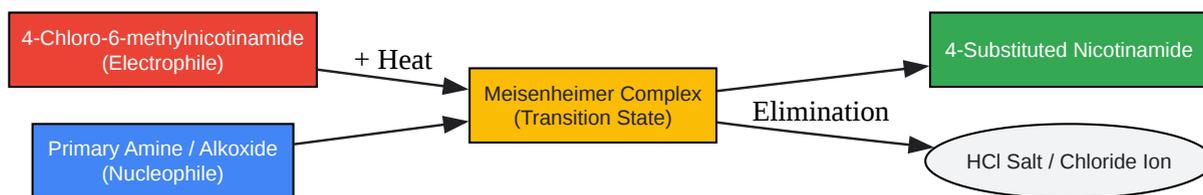
Understanding the chemistry is part of the safety profile. The utility of this compound relies on its electrophilic C4 center.

## Nucleophilic Aromatic Substitution ( )

The primary application involves displacing the chlorine with amines or alkoxides. This reaction often requires a base (TEA, DIPEA) and heat.

Safety Implication:

- Runaway Risk: The reaction is exothermic. When scaling up (>10g), add the nucleophile slowly to control heat generation.
- By-products: The reaction generates HCl salts (e.g., TEA·HCl). Ensure proper venting of the reaction vessel.



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Figure 2: Reaction pathway. The lability of the C-Cl bond drives the synthesis but also dictates the toxicity profile.

## Emergency Response Protocols Spill Cleanup (Solid)

- Evacuate: Clear the immediate area of non-essential personnel.
- PPE Up: Don double nitrile gloves and a Tyvek sleeve protector.
- Contain: Do not dry sweep. This generates dust.[4]
- Method: Cover the spill with a damp paper towel (water or PEG-400) to weigh down the powder, then scoop into a waste container.
- Decontaminate: Wipe the surface with 10% sodium bicarbonate solution to neutralize any hydrolyzed acid residues.

## First Aid

- Eye Contact: Flush immediately with water for 15 minutes. Critical: Lift eyelids to remove trapped particles.
- Skin Contact: Wash with soap and water.[5][6] Do not use ethanol; it may increase skin absorption of the pyridine ring.

## Analytical Validation

To ensure the compound has not degraded (hydrolyzed) during storage, use the following HPLC method.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5  $\mu\text{m}$ ).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Pyridine ring absorption).
- Expected Impurity: 4-Hydroxy-6-methylnicotinamide (elutes earlier due to higher polarity).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12364230, 6-Chloro-N-methylnicotinamide (Isomer/Analog Reference). Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and hazard classification.[7] Retrieved from [\[Link\]](#)

(Note: Specific toxicological data for CAS 220712-40-7 is limited in public domains; protocols above are derived from validated safety standards for structurally homologous chloronicotinamides.)

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